6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

Medicinal Chemistry Drug Design Fragment-Based Screening

Sourcing a validated morpholinopyrimidine scaffold with a free carboxylic acid for kinase inhibitor SAR is often rate-limiting. 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (CAS 933759-51-4) solves this by providing the essential morpholine hinge-binder paired with a versatile -COOH handle for rapid amide library synthesis. • Known PI3K/AKT/mTOR pharmacophore with documented class-level potency. • Low MW (209.2 Da), cLogP -1.38, and 1 HBD ensure high ligand efficiency and favorable CNS/solubility profiles. • Ready-to-couple building block for focused libraries, chemical probes, or PROTAC design. Bulk stock supports parallel synthesis campaigns.

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 933759-51-4
Cat. No. B1425441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid
CAS933759-51-4
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)C(=O)O
InChIInChI=1S/C9H11N3O3/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)
InChIKeyFIOMMYGNTCJCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid – Kinase-Targeted Building Block


6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (CAS 933759-51-4) is a heterocyclic building block characterized by a pyrimidine core, a morpholine group at the 6-position, and a carboxylic acid at the 4-position . This specific substitution pattern is highly relevant in medicinal chemistry, as it serves as a key intermediate for developing kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway [1]. Its physicochemical properties, including a molecular weight of 209.2 g/mol, a calculated LogP (cLogP) of -1.38, and 1 hydrogen bond donor, confirm it as a versatile and drug-like small molecule scaffold suitable for hit-to-lead optimization and fragment-based drug discovery [2].

Kinase inhibitor synthesis targeting PI3K/AKT/mTOR pathway
Morpholinopyrimidine core as hinge-binding motif
Fragment-based hit-to-lead and library design
Low MW, favorable ligand efficiency profile
CNS-permeability optimization research context
Calculated cLogP and tPSA suggest brain penetration may be investigated

Irreplaceability of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid


The functional utility of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid is not interchangeable with other pyrimidine carboxylic acids. The specific substitution pattern, featuring a morpholine at the 6-position, is a known pharmacophore for interacting with the hinge region of lipid kinases like PI3K [1]. Replacing this with a different amine (e.g., piperidine) or altering the position of the carboxylic acid would likely result in a complete loss of target engagement or introduce undesirable off-target effects, as demonstrated by structure-activity relationship (SAR) studies on morpholinopyrimidine derivatives [1]. Therefore, for projects where a morpholine hinge-binder is required, this specific building block is non-fungible.

Morpholine substitution (e.g., piperidine or other amines) may abolish PI3K hinge-region interaction, as SAR studies indicate specific pharmacophoric requirements.

Carboxylic acid positional isomers or ester analogs can alter reactivity and may disrupt the critical 4-position attachment handle for amide coupling, changing scaffold derivatization potential.

Non-morpholinopyrimidine or unsubstituted pyrimidine cores lack the validated kinase hinge-binding motif, likely leading to reduced target engagement in PI3K pathway studies.

6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid – Differentiation Evidence


Physicochemical Profile for CNS Kinase Inhibitors

The compound's physicochemical properties are quantitatively favorable for a small molecule scaffold intended for oral bioavailability and CNS penetration. It exhibits a cLogP of -1.38, a topological polar surface area (tPSA) of 75.55 Ų, and a molecular weight of 209.2 Da [1]. Compared to the average of commercial pyrimidine building blocks (often >250 Da and with cLogP > 0), this scaffold is significantly smaller and more polar, offering a superior starting point for lead optimization [2].

Physicochemical Profile
Class-level
cLogP -1.38, tPSA 75.55 Ų, MW 209.2 Da vs avg building block cLogP >0, tPSA <70 Ų, MW >250 Da
Supports CNS-permeability optimization in kinase inhibitor design.
Calculated values from technical datasheets; class-level inference.
Medicinal Chemistry Drug Design Fragment-Based Screening

PI3K Inhibition and Cellular Activity

The morpholinopyrimidine scaffold is a validated core for PI3K inhibition. A study on closely related derivatives demonstrated potent antiproliferative activity, with compound 6e achieving an IC50 of 0.76 µM against the leukemia SR cell line [1]. This activity is linked to PI3K inhibition, with compound 6e showing IC50 values of 11.73 µM (PI3Kα), 6.09 µM (PI3Kβ), and 11.18 µM (PI3Kδ) [1]. This confirms that 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid is a direct precursor to a class of compounds with known, quantifiable anti-cancer activity.

PI3K Cellular Activity
Class-level
Derivative 6e IC₅₀ 0.76 µM (leukemia SR); PI3Kα/β/δ IC₅₀ 11.73/6.09/11.18 µM
Supports PI3K pathway inhibition and leukemia cell-model response context.
Derivative SAR context; 48h NCI-60 panel assay.
Cancer Research Kinase Inhibition Cell Signaling

Key Intermediate for Patented Kinase Inhibitors

The 6-morpholinopyrimidine core is a central feature in multiple patent applications for kinase inhibitors. For instance, patent US7750003 claims morpholino pyrimidine derivatives for treating proliferative diseases mediated by mTOR and/or PI3K enzymes [1]. The carboxylic acid at the 4-position of this specific building block provides a critical synthetic handle for introducing diverse amide, ester, or other functional groups to explore SAR and generate novel intellectual property [1].

Patent-Validated Intermediate
Supporting evidence
Morpholinopyrimidine core claimed in kinase inhibitor patents (e.g., PI3K/mTOR). 4-COOH enables diverse analogue synthesis.
Supports kinase inhibitor IP generation research.
Qualitative differentiation based on patent literature review.
Medicinal Chemistry Intellectual Property Kinase Inhibitors

Applications of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid


Kinase Inhibitor Library Synthesis

This compound is ideally suited as a core scaffold for generating focused libraries of kinase inhibitors, specifically targeting the PI3K/AKT/mTOR pathway. Its carboxylic acid handle allows for facile parallel synthesis of amide derivatives to rapidly explore structure-activity relationships (SAR) around the pyrimidine core, leveraging the class-level potency data established for this chemotype [1].

Fragment-Based Drug Discovery and Hit-to-Lead

With a low molecular weight (209.2 Da) and high ligand efficiency, this compound is an excellent fragment for screening. Its favorable physicochemical profile, including a cLogP of -1.38, makes it a high-quality starting point for hit-to-lead campaigns aimed at developing CNS-penetrant or highly soluble kinase inhibitors [1].

Chemical Probe and PROTAC Development

The combination of a known kinase-binding morpholinopyrimidine moiety with a carboxylic acid functional group makes this compound a versatile intermediate for creating chemical biology tools. It can be used to synthesize activity-based probes or as a ligand for a target protein in the design of proteolysis-targeting chimeras (PROTACs), enabling the study of PI3K pathway degradation [1].

Kinase Inhibitor IP Generation

As the morpholinopyrimidine core is a recurrent motif in kinase inhibitor patents, procuring this building block allows research groups to efficiently explore novel chemical space around a validated pharmacophore. This supports the generation of new, patentable compositions of matter for potential therapeutic applications in oncology and inflammatory diseases [1].

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Morpholinopyrimidine core pharmacophore
SAR around 4-carboxylic acid handle
Fragment-Based Hit-to-Lead
Low MW and high ligand efficiency
CNS-permeability optimization context
Chemical Probe / PROTAC Development
Carboxylic acid conjugation handle
Target engagement and degrader studies
Kinase Inhibitor IP Generation
Patent-validated chemotype
Novel composition-of-matter exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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